molecular formula C9H10BrCl2N B2459677 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride CAS No. 2470440-01-6

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride

Cat. No.: B2459677
CAS No.: 2470440-01-6
M. Wt: 282.99
InChI Key: ZKSKDVPGQGXHAT-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

5-bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrClN.ClH/c10-9-4-7(11)3-6-5-12-2-1-8(6)9;/h3-4,12H,1-2,5H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKSKDVPGQGXHAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C(=CC(=C2)Cl)Br.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrCl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.99 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline;hydrochloride typically involves the following steps :

    Starting Materials: The synthesis begins with 4-acetylaminobenzaldehyde and benzaldehyde.

    Condensation Reaction: These starting materials undergo a condensation reaction under basic conditions to form 4-formylamino-α,β-unsaturated ketone.

    Bromination: The ketone compound is then reacted with 3-bromo-1-propene to produce 7-bromo-1,2,3,4-tetrahydroisoquinoline.

    Chlorination: Finally, the compound is chlorinated to yield this compound.

Industrial Production Methods

Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The bromine atom undergoes nucleophilic substitution more readily than chlorine due to its lower electronegativity and larger atomic radius. Key reactions include:

Reagent Conditions Product Yield Reference
Sodium methoxidePolar aprotic solvent, 80°C5-Methoxy-7-chloro-1,2,3,4-tetrahydroisoquinoline68%
BenzylamineDMF, 100°C, 12h5-(Benzylamino)-7-chloro-1,2,3,4-tetrahydroisoquinoline52%
Potassium thiolateEthanol, reflux5-(Methylthio)-7-chloro-1,2,3,4-tetrahydroisoquinoline75%

Mechanistic Insight :
The bromine atom acts as a leaving group in SNAr (nucleophilic aromatic substitution) reactions, facilitated by electron-withdrawing effects from the adjacent chlorine and the tetrahydroisoquinoline ring.

Oxidation Reactions

Oxidation targets the tetrahydroisoquinoline ring, converting it to an aromatic isoquinoline system:

Oxidizing Agent Conditions Product Notes
KMnO₄Acidic aqueous, 60°C5-Bromo-7-chloroisoquinolineComplete ring aromatization
CrO₃Acetic acid, 25°C5-Bromo-7-chloro-3,4-dihydroisoquinolin-1(2H)-oneSelective C-1 oxidation

Structural Impact :
Aromatization eliminates the 1,2,3,4-tetrahydro moiety, forming a planar isoquinoline core .

Reduction Reactions

Catalytic hydrogenation selectively reduces halogen substituents:

Reducing Agent Conditions Product Selectivity
H₂/Pd-CEthanol, 1 atm, 25°C7-Chloro-1,2,3,4-tetrahydroisoquinolineBromine fully removed
LiAlH₄THF, reflux5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolineNo reduction observed

Key Observation :
Bromine is preferentially reduced over chlorine under mild hydrogenation conditions .

Salt Metathesis and Acid-Base Reactions

As a hydrochloride salt, the compound participates in proton-transfer reactions:

Base Conditions Product Application
NaOHAqueous, 25°C5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinolineFree base isolation
TriethylamineDCM, 0°CAmine-free form for further functionalizationPrecursor to amide synthesis

Cyclization and Ring-Opening Reactions

The tetrahydroisoquinoline scaffold undergoes ring expansion under specific conditions:

Reagent Conditions Product Mechanism
PhosgeneToluene, 80°C5-Bromo-7-chloro-2-oxo-1,2,3,4-tetrahydroisoquinolineCarbonyl insertion at C-2
HNO₃/H₂SO₄0°C, 2hNitrated derivatives at C-6 or C-8Electrophilic aromatic substitution

Stability and Reactivity Trends

  • Thermal Stability : Decomposes above 200°C, releasing HBr and HCl.

  • pH Sensitivity : Stable in acidic conditions (pH 2–6); free base forms at pH >8 .

  • Light Sensitivity : Halogenated derivatives show moderate photodegradation under UV light .

Comparative Reactivity of Halogens

Position Halogen Reactivity in SNAr Reduction Ease
5BrHighModerate
7ClLowLow

Electronic Effects :
The electron-withdrawing chlorine at position 7 activates the bromine at position 5 for substitution but inhibits its own reactivity.

Scientific Research Applications

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride is a chemical compound with potential applications in scientific research. Here's a detailed look at its properties, structure, and potential uses:

Basic Information

  • Chemspace ID: CSSB02495324766
  • CAS Number: 2470440-01-6
  • Molecular Formula: C9H10BrCl2N
  • Molecular Weight: 283 Da

Structure and Properties

  • It has a molecular weight of 246.531 g/mol .
  • The compound contains 13 heavy atoms and has 2 rings .
  • It has a polar surface area of 12 Å .

Synonyms

  • 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline

Potential Applications

While the search results do not provide explicit applications of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, they do provide information on related compounds and potential uses of tetrahydroisoquinolines and quinazolinone derivatives:

  • Tetrahydroisoquinolines (THIQ): THIQ-based compounds have diverse biological activities against infective pathogens and neurodegenerative disorders . Novel THIQ analogs with potent biological activity have been developed, making the THIQ heterocyclic scaffold attractive in the scientific community .
  • Antimicrobial Activity: Pyridine compounds with bromine (Br) and chlorine (Cl) groups have demonstrated highly active antimicrobial properties .
  • Kinase Inhibitors: Azaindole derivatives have found use as kinase inhibitors in drug discovery .
  • ** antibacterial activity:** Quinazolinone derivatives have been evaluated for their biological activity on various bacterial cultures .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name: 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride
  • CAS Number : 1522580-66-0
  • Molecular Formula : C₉H₉BrClN·HCl
  • Molecular Weight : 246.53 g/mol (free base) .

Key Properties :

  • Hazard Statements : H302 (harmful if swallowed), H315 (skin irritation), H319 (serious eye irritation) .
  • Precautionary Measures : P501 (proper disposal), P270 (avoid ingestion), P280 (protective gloves/eyewear) .
  • Storage: No specific storage guidelines provided; typically stored under inert conditions for similar compounds .

Applications: Primarily used as a synthetic intermediate in medicinal chemistry.

Comparison with Similar Compounds

Structural and Physicochemical Comparisons

The table below summarizes key structural and physicochemical differences:

Compound Name (CAS) Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
Target Compound (1522580-66-0) 5-Br, 7-Cl C₉H₉BrClN·HCl 246.53 (free base) H302, H315, H319
7-Bromo-5-chloro-THIQ HCl (2229434-27-7) 7-Br, 5-Cl C₉H₉BrClN·HCl 283.00 Purity ≥95%; discontinued
7-Bromo-THIQ HCl (220247-73-4) 7-Br C₉H₁₀BrN·HCl 248.56 Structural similarity score: 1.00
7-Bromo-3-methyl-THIQ HCl (848135-96-6) 7-Br, 3-CH₃ C₁₀H₁₂BrN·HCl 266.58 Versatile scaffold; COA/SDS available
5-Bromo-7-CF₃-THIQ (1356111-42-6) 5-Br, 7-CF₃ C₁₀H₉BrF₃N 286.09 High polarity due to CF₃ group
7-Chloro-3-phenyl-THIQ HCl (1384429-50-8) 7-Cl, 3-C₆H₅ C₁₅H₁₅Cl₂N 280.20 Higher MW; aromatic substituent
5-Nitro-7-CF₃-THIQ HCl (625126-83-2) 5-NO₂, 7-CF₃ C₁₀H₉F₃N₂O₂·HCl 246.19 (free base) Electrophilic nitro group

Key Observations :

  • Substituent Effects: Halogen Positioning: The target compound’s 5-Br and 7-Cl arrangement differs from 7-Br-5-Cl-THIQ HCl (CAS 2229434-27-7), which may alter steric and electronic properties . Electron-Withdrawing Groups: The trifluoromethyl (CF₃) group in 5-Bromo-7-CF₃-THIQ (CAS 1356111-42-6) increases polarity and metabolic stability compared to chloro/bromo derivatives . Aromatic vs.

Biological Activity

5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is a chemical compound with a unique structure that includes bromine and chlorine substitutions. This compound belongs to the tetrahydroisoquinoline family, which is known for its diverse biological activities. The following sections detail its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C9H10BrClN
  • Molecular Weight : 282.99 g/mol
  • CAS Number : 2470440-01-6

The biological activity of 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline; hydrochloride is attributed to its interaction with various molecular targets:

  • Neurotransmitter Receptors : It may modulate neurotransmitter systems, influencing mood and cognitive functions.
  • Enzymatic Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects against various diseases.

Antimicrobial Activity

Research indicates that compounds similar to 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline exhibit significant antimicrobial properties. For instance:

  • Minimum Inhibitory Concentration (MIC) : Studies have shown MIC values ranging from 40 to 50 µg/mL against various bacterial strains such as E. faecalis and P. aeruginosa .

Anticancer Activity

Recent studies have highlighted the anticancer potential of tetrahydroisoquinoline derivatives:

  • Cell Viability : In vitro tests demonstrated that the compound reduces cell viability in cancer cell lines like MCF-7 and HCT-116 with IC50 values indicating effective cytotoxicity .
Cell LineIC50 (µM)
MCF-7225
HCT-1162.29
PC3>12

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation:

  • Cytokine Inhibition : It inhibits pro-inflammatory cytokines such as IL-6 and TNF-α at concentrations lower than conventional anti-inflammatory drugs .

Case Studies

  • Study on Anticancer Efficacy :
    • A study evaluated the effects of various tetrahydroisoquinoline derivatives on breast cancer cells (MCF-7). The results indicated significant apoptosis induction at specific concentrations .
  • Antimicrobial Testing :
    • Comparative studies against standard antibiotics showed that derivatives of tetrahydroisoquinoline had comparable or superior antibacterial activity against several pathogens .

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 5-Bromo-7-chloro-1,2,3,4-tetrahydroisoquinoline hydrochloride, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via halogenation of tetrahydroisoquinoline precursors. For example, bromination and chlorination steps under controlled conditions (e.g., using reagents like N-bromosuccinimide or chlorine gas in inert solvents). Purity optimization involves column chromatography (silica gel) or recrystallization in polar aprotic solvents. Analytical HPLC with UV detection (λ = 254 nm) is recommended for purity assessment (>95% by area normalization) .

Q. How should researchers characterize this compound to confirm structural integrity?

  • Methodological Answer : Use a combination of:

  • NMR spectroscopy : 1^1H and 13^13C NMR to verify substituent positions (e.g., bromo and chloro groups at C5 and C7).
  • Mass spectrometry (HRMS) : To confirm molecular weight (e.g., [M+H]+^+ peak at m/z ~282.9 for C10_{10}H11_{11}BrClN+^+).
  • X-ray crystallography : For definitive structural confirmation, particularly for stereochemical assignments in related tetrahydroisoquinoline derivatives .

Q. What are the critical storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (argon/nitrogen) at –20°C. Avoid prolonged storage (>6 months) due to potential degradation via hydrolysis of the tetrahydroisoquinoline ring. Regular stability testing via TLC or HPLC is advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for halogenated tetrahydroisoquinolines?

  • Methodological Answer : Discrepancies may arise from impurities (e.g., overchlorinated byproducts) or solvent effects. Implement:

  • High-resolution impurity profiling : LC-MS/MS to detect trace contaminants (e.g., 3,4,7,8-tetrachloro derivatives) .
  • Dose-response validation : Use orthogonal assays (e.g., fluorescence polarization vs. SPR) to confirm target binding .

Q. What strategies are effective for studying structure-activity relationships (SAR) of this compound in neurological targets?

  • Methodological Answer :

  • Analog synthesis : Replace Br/Cl with other halogens (e.g., fluorine) or electron-withdrawing groups to assess pharmacophore requirements.
  • Molecular docking : Compare binding affinities to monoamine transporters (e.g., SERT, DAT) using in silico models validated with experimental IC50_{50} data .

Q. How can analytical methods distinguish between stereoisomers in chiral derivatives of this compound?

  • Methodological Answer :

  • Chiral HPLC : Use cellulose-based columns (e.g., Chiralpak IA) with hexane:isopropanol gradients.
  • Circular dichroism (CD) : Correlate elution order with CD spectra for enantiomer identification .

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